Sodium Phenylmethanolate
Description
Significance of Alkali Metal Alkoxides in Contemporary Organic Synthesis
Alkali metal alkoxides are a class of compounds that serve as fundamental reagents in modern organic chemistry. google.com They are the conjugate bases of alcohols, consisting of an organic group bonded to a negatively charged oxygen atom, with an alkali metal as the counterion. wikipedia.org Their chemical reactivity is characterized by their nature as strong bases and, when the organic group (R) is not sterically bulky, as effective nucleophiles and ligands. wikipedia.org This dual reactivity makes them indispensable in a wide array of chemical transformations. google.com
In synthetic organic chemistry, alkali metal alkoxides are frequently employed as catalysts and as reactants where strong bases are required. google.com A classic and widely taught application is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide to form an ether. wikipedia.org They are also crucial in transesterification reactions, a process used in the production of biodiesel, where they facilitate the exchange of alkyl groups in esters. wikipedia.org For example, sodium methoxide (B1231860) is commonly used for this purpose. wikipedia.org Furthermore, their basicity is harnessed to initiate anionic addition polymerization, such as the reaction of sodium methoxide with ethylene (B1197577) oxide to produce high molecular weight polyethers. wikipedia.org
The utility of these compounds extends to their role as precursors in materials science. Metal alkoxides are widely used for creating coatings and as catalysts. wikipedia.org The ease with which they undergo hydrolysis is a key property leveraged in sol-gel applications to produce metal oxides. researchgate.net While simple alkali metal alkoxides like those of lithium, sodium, and potassium with 1 to 4 carbon atoms are the most produced and used, the broader class is a subject of ongoing study. google.comcdnsciencepub.com Research has delved into their structural chemistry, revealing that they often exist as oligomeric or polymeric clusters in the solid state, a consequence of the alkoxide anion's ability to act as a bridging ligand. wikipedia.orgcdnsciencepub.com
Defining Sodium Phenylmethanolate as a Key Organosodium Compound
This compound, also known by synonyms such as sodium benzyloxide and sodium benzylate, is an organosodium compound with the chemical formula C₇H₇NaO. smolecule.comnih.gov It is structurally defined by the ionic bond between a sodium cation (Na⁺) and a phenylmethanolate anion (C₆H₅CH₂O⁻). nih.gov The anion consists of a phenyl group attached to a methylene (B1212753) group bonded to a negatively charged oxygen atom, derived from the deprotonation of benzyl (B1604629) alcohol. nih.govnih.gov This compound belongs to the broader category of organosodium chemistry, which focuses on compounds containing a carbon-to-sodium bond, although in the case of alkoxides, the primary interaction is between sodium and oxygen. wikipedia.org
The presence of the aromatic phenyl group provides stability, while the alkoxide oxygen makes it a strong base and a potent nucleophile, enabling its participation in various organic reactions. smolecule.com Its applications in organic synthesis include serving as a reagent for the synthesis of ethers and alcohols via nucleophilic substitution and as a catalyst for transformations like polymerization and asymmetric synthesis. smolecule.com For instance, it has been employed in the catalytic enantioselective synthesis of certain diols. smolecule.com The compound's reactivity stems from its strong nucleophilic character, allowing it to interact effectively with a range of electrophiles to form more complex organic structures through alkylation and acylation reactions. smolecule.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;phenylmethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.Na/c8-6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQULJPVXNYWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635511 | |
| Record name | Sodium phenylmethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20194-18-7 | |
| Record name | Sodium phenylmethanolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium benzyloxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Sodium Phenylmethanolate
Direct Synthesis Routes
Direct synthesis methods involve the straightforward reaction of a strong base with phenylmethanol, leading to the formation of the corresponding alkoxide. These routes are often chosen for their simplicity and high atom economy.
One of the most traditional and direct methods for preparing sodium phenylmethanolate is the reaction between elemental sodium metal and phenylmethanol. brainly.comvaia.com In this reaction, the sodium metal acts as the deprotonating agent, reacting with the hydroxyl group of the alcohol. The process involves the sodium atom donating an electron to break the O-H bond, resulting in the formation of the this compound salt and the evolution of hydrogen gas. brainly.com This reaction is characteristic of alcohols reacting with active alkali metals. brainly.com
The balanced chemical equation for this reaction is: 2Na + 2C₆H₅CH₂OH → 2C₆H₅CH₂ONa + H₂↑ brainly.com
A typical laboratory procedure involves dissolving metallic sodium in pure benzyl (B1604629) alcohol, often with gentle warming to facilitate the reaction. orgsyn.orgorgsyn.org The hydrogen gas produced is flammable and must be safely vented, and the reaction is typically conducted under an inert atmosphere to prevent oxidation. brainly.com
Table 1: Example Laboratory Scale Synthesis via Elemental Sodium
| Reactant | Moles/Atoms | Mass/Volume | Role | Source |
|---|---|---|---|---|
| Metallic Sodium | 0.13 atom | 3 g | Deprotonating Agent | orgsyn.orgorgsyn.org |
This method is favored for its low cost and the high reactivity of sodium metal, which can drive the reaction to completion. sciencemadness.org
An alternative direct route involves the use of sodium hydride (NaH) as the base. up.ac.za Sodium hydride is a powerful, non-nucleophilic base that reacts readily with the acidic proton of the benzyl alcohol's hydroxyl group to form the sodium alkoxide and hydrogen gas. chegg.comwikipedia.org This method is classified as an acid-base reaction. chegg.com
The reaction is as follows: NaH + C₆H₅CH₂OH → C₆H₅CH₂ONa + H₂↑
This in situ generation is frequently employed in multi-step syntheses where the resulting this compound is used immediately as a nucleophilic intermediate. up.ac.zakfupm.edu.sa The reaction is often carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and may be initiated at a reduced temperature (e.g., 0°C) to control the rate of hydrogen evolution. kfupm.edu.sarsc.org Sodium hydride is typically supplied as a 60% dispersion in mineral oil for enhanced safety and handling, which can be washed away with a non-reactive solvent like hexane (B92381) or pentane (B18724) if necessary. wikipedia.orgorgsyn.org
Solvent-Assisted Synthetic Approaches
These methods involve the use of solvents not just as a medium but as an integral part of the reaction system, often enabling the use of less reactive or more soluble reagents.
This compound can be synthesized through the reaction of sodium hydroxide (B78521) with a benzyl halide, such as benzyl chloride, in an alcoholic solvent. smolecule.com This approach is a variation of the Williamson ether synthesis, where an alkoxide is formed as an intermediate. The reaction between an aqueous solution of sodium hydroxide and benzyl chloride typically yields benzyl alcohol. quora.com However, by manipulating the reaction conditions, such as using an alcoholic medium and controlling the water content, the equilibrium can be shifted.
A related, well-understood process is the synthesis of sodium methoxide (B1231860) from sodium hydroxide and methanol (B129727). psu.edu This reaction is an equilibrium: NaOH + ROH ⇌ NaOR + H₂O To drive the formation of the alkoxide (NaOR), the water produced must be continuously removed from the reaction mixture, for instance, through reactive distillation. psu.edu This same principle applies to the synthesis of this compound, where removing water is crucial to achieving a high yield.
Optimization of Reaction Conditions for Enhanced Purity and Yield
The efficiency and outcome of this compound synthesis are highly dependent on the reaction conditions. Careful optimization is required to maximize yield and ensure the purity of the final product.
Purity of Reactants: A critical factor, particularly in the direct reaction with sodium, is the purity of the benzyl alcohol. orgsyn.orgorgsyn.org If the benzyl alcohol is contaminated with benzaldehyde, a side reaction can occur where the this compound (sodium benzoxide) is converted to sodium benzoate, which is inactive for subsequent desired reactions and significantly lowers the yield. orgsyn.orgorgsyn.org
Temperature Control: While some reports suggest that temperature (below 100°C) has a minimal effect on product purity in the sodium-based synthesis, controlling the temperature is vital for managing the exothermic nature of the reaction and the rate of hydrogen evolution, especially on a larger scale. orgsyn.orgorgsyn.org
Stoichiometry: The ratio of reactants can influence the reaction's efficiency. Studies on related reactions show that using an excess of one reactant can drive the reaction to completion but may necessitate more complex purification steps. nih.gov
Table 2: Factors for Optimization of this compound Synthesis
| Parameter | Consideration | Rationale | Source |
|---|---|---|---|
| Reagent Purity | Use benzaldehyde-free benzyl alcohol. | Prevents side reactions and formation of sodium benzoate, ensuring higher yield. | orgsyn.orgorgsyn.org |
| Solvent | Select inert solvents like THF when using NaH. | Avoids byproduct formation that can occur with reactive solvents like DMF or acetonitrile. | nih.gov |
| Temperature | Maintain controlled temperature (e.g., 0°C for NaH addition, <60°C for Na reaction). | Manages reaction exothermicity and ensures safety by controlling H₂ evolution. | orgsyn.orgorgsyn.org |
| Atmosphere | Conduct under an inert atmosphere (e.g., argon, nitrogen). | Prevents oxidation of reagents and products. | brainly.comorgsyn.org |
Advanced Isolation and Purification Techniques for Solid-State and Solution Forms
The isolation and purification of this compound depend on its intended use and final form, whether as a solid or in solution.
Solution Form: For many applications, this compound is generated in situ and used directly. kfupm.edu.sa It is also commercially available as a stabilized solution, typically 1.0 M in benzyl alcohol, which is a viscous, clear to yellow liquid. sigmaaldrich.comthermofisher.com This form is convenient for direct use in subsequent reaction steps.
Isolation from Reaction Mixture: A standard workup procedure following synthesis involves several steps. First, the reaction is quenched, often by the careful addition of water or brine to destroy any unreacted sodium or sodium hydride. rsc.orgorgsyn.org The product is then typically extracted from the aqueous phase into an organic solvent, such as diethyl ether or ethyl acetate. rsc.orgethz.ch To improve the efficiency of extraction, the aqueous layer can be saturated with an inorganic salt like sodium chloride. ethz.ch The combined organic layers are then washed with water or brine to remove water-soluble impurities and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. rsc.orgorgsyn.org
Purification of the Solid: After removing the solvent under reduced pressure, the crude product can be further purified. orgsyn.org If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol) is a common technique to obtain a high-purity crystalline product. orgsyn.org For thermally stable, volatile, or semi-volatile compounds, distillation under reduced pressure, such as using a Kugelrohr apparatus, can be an effective purification method. orgsyn.org If prepared using sodium hydride dispersed in mineral oil, the final product might be purified by washing with a non-polar solvent like hexane or pentane to remove the oil. wikipedia.org
Reactivity Profiles and Fundamental Reaction Mechanisms of Sodium Phenylmethanolate
Nucleophilic Character of the Phenylmethanolate Anion
Sodium phenylmethanolate, also known as sodium benzyloxide, is an organosodium compound that serves as a potent nucleophile in organic synthesis. smolecule.com Its utility stems from the phenylmethanolate anion (C₆H₅CH₂O⁻), where the negative charge on the oxygen atom is readily available for attacking electron-deficient centers. The stability of the corresponding benzyl (B1604629) alcohol, its conjugate acid, contributes to the anion's reactivity. This strong nucleophilic character allows it to participate in a wide array of chemical transformations, including substitution and addition reactions. smolecule.com
Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the phenylmethanolate anion is a versatile participant. The pathway of these reactions, either bimolecular (SN2) or unimolecular (SN1), is dictated by several factors, including the structure of the electrophile (alkyl halide), the nature of the nucleophile, and the solvent conditions. libretexts.orgyoutube.com
The phenylmethanolate anion is a strong nucleophile, which typically favors the SN2 pathway. youtube.com SN2 reactions are concerted, single-step mechanisms where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comorganic-chemistry.org This mechanism is sensitive to steric hindrance; it proceeds readily at methyl and primary carbon centers, is slower at secondary centers, and does not occur at tertiary centers. youtube.commasterorganicchemistry.com
Conversely, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.comyoutube.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that form stable carbocations (e.g., tertiary, allylic, or benzylic). libretexts.orgyoutube.com While the phenylmethanolate anion is a strong nucleophile, the choice between SN1 and SN2 can be influenced by the substrate and reaction conditions. libretexts.org
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Alkyl Halide Structure | Favored by tertiary > secondary. Does not occur with methyl or primary. youtube.com | Favored by methyl > primary > secondary. Does not occur with tertiary. masterorganicchemistry.com |
| Nucleophile Strength | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., RO⁻, CN⁻). libretexts.orgyoutube.com |
| Mechanism | Two steps, involves a carbocation intermediate. youtube.com | One step, concerted reaction. youtube.com |
| Solvent | Favored by polar protic solvents (e.g., ethanol (B145695), water). libretexts.orgyoutube.com | Favored by polar aprotic solvents (e.g., acetone, DMSO). libretexts.org |
| Stereochemistry | Results in a racemic mixture of products. organic-chemistry.org | Results in inversion of stereochemistry. organic-chemistry.org |
A classic application of the nucleophilic character of this compound is in the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion to form an ether. masterorganicchemistry.comlibretexts.org When this compound reacts with a suitable alkyl halide (typically a primary halide like iodomethane or bromoethane), it proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
The reaction involves the backside attack of the phenylmethanolate anion on the carbon atom bonded to the halogen. masterorganicchemistry.com This displaces the halide leaving group in a single, concerted step, resulting in the formation of a benzyl ether and a sodium halide salt. masterorganicchemistry.com The efficiency of this synthesis is highest with methyl and primary alkyl halides, as secondary and tertiary halides tend to undergo a competing E2 elimination reaction due to the strong basicity of the alkoxide. masterorganicchemistry.comlibretexts.org
| Phenylmethanolate Source | Alkyl Halide | Primary Product | Reaction Type |
|---|---|---|---|
| This compound | Iodomethane (CH₃I) | Benzyl methyl ether (C₆H₅CH₂OCH₃) | SN2 |
| This compound | Bromoethane (CH₃CH₂Br) | Benzyl ethyl ether (C₆H₅CH₂OCH₂CH₃) | SN2 |
| This compound | 2-Bromopropane ((CH₃)₂CHBr) | Benzyl isopropyl ether & Propene (Mixture) | SN2 / E2 |
| This compound | tert-Butyl chloride ((CH₃)₃CCl) | 2-Methylpropene ((CH₃)₂C=CH₂) | E2 (Elimination) |
While aromatic rings are typically electron-rich and resistant to nucleophilic attack, substitution can occur under specific conditions through the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org This pathway becomes viable when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgpressbooks.pubmasterorganicchemistry.com
In this context, the phenylmethanolate anion can act as the nucleophile, attacking the carbon atom bearing the leaving group. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Addition: The nucleophile attacks the electrophilic aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing groups, which is why their ortho or para placement is crucial for stabilization. pressbooks.pubmasterorganicchemistry.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pub
The SNAr reaction is a powerful tool for forming aryl ethers from activated aryl halides.
| Activated Aromatic System | Nucleophile | Product |
|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | This compound | Benzyl 2,4-dinitrophenyl ether |
| 4-Fluoronitrobenzene | This compound | Benzyl 4-nitrophenyl ether |
| 2,4,6-Trichloropyrimidine | This compound | 2-(Benzyloxy)-4,6-dichloropyrimidine |
Beyond substitution reactions, the nucleophilic phenylmethanolate anion can also engage in addition reactions, particularly with unsaturated electrophilic centers like carbonyl groups.
The carbon atom of a carbonyl group (C=O) in aldehydes and ketones is electrophilic due to the higher electronegativity of oxygen. libretexts.org Nucleophiles can attack this carbon, leading to a nucleophilic addition reaction. masterorganicchemistry.com The phenylmethanolate anion can add to aldehydes and ketones, forming a tetrahedral alkoxide intermediate. libretexts.org
In the first step, the phenylmethanolate anion attacks the carbonyl carbon, and the pi electrons of the C=O bond move to the oxygen atom. libretexts.orgyoutube.com This results in the formation of a new carbon-oxygen bond and a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the newly formed alkoxide during an acidic workup yields a neutral addition product, known as a hemiacetal. This process results in the formation of a C-O bond. For the formation of a new carbon-carbon bond, a carbon-based nucleophile, such as a Grignard reagent or an organolithium compound, would be required.
| Carbonyl Compound | Nucleophile | Intermediate | Final Product (after protonation) |
|---|---|---|---|
| Formaldehyde (HCHO) | This compound | C₆H₅CH₂OCH₂O⁻ Na⁺ | Benzyloxy)methanol |
| Acetaldehyde (CH₃CHO) | This compound | C₆H₅CH₂OCH(CH₃)O⁻ Na⁺ | 1-(Benzyloxy)ethanol |
| Acetone ((CH₃)₂CO) | This compound | C₆H₅CH₂OC(CH₃)₂O⁻ Na⁺ | 2-(Benzyloxy)propan-2-ol |
Acylation is a key transformation where the phenylmethanolate anion reacts with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is technically a nucleophilic acyl substitution, rather than an addition, and it is an effective method for the synthesis of esters.
The mechanism involves the nucleophilic attack of the phenylmethanolate anion on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Unlike in carbonyl addition to aldehydes, this intermediate contains a good leaving group (e.g., chloride). The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the leaving group. The final product is a benzyl ester. This reaction is highly efficient and widely used to install benzyl ester protecting groups in complex molecule synthesis.
| Acylating Agent | Nucleophile | Product | Byproduct |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | This compound | Benzyl acetate | Sodium chloride |
| Benzoyl Chloride (C₆H₅COCl) | This compound | Benzyl benzoate | Sodium chloride |
| Acetic Anhydride ((CH₃CO)₂O) | This compound | Benzyl acetate | Sodium acetate |
Addition Reactions to Electrophilic Centers
Basic Properties and Deprotonation Chemistry
The chemical behavior of this compound is dominated by the strong basicity of the phenylmethanolate anion. This property allows it to participate in a wide array of chemical transformations, primarily through the abstraction of protons from various organic substrates.
This compound is classified as a strong base, a characteristic derived from the covalent bond between oxygen and the electropositive sodium atom. The strength of a base is inversely related to the acidity of its conjugate acid. The conjugate acid of the phenylmethanolate ion is benzyl alcohol, which has a pKa value of approximately 15.4. This relatively high pKa indicates that benzyl alcohol is a weak acid, and consequently, its conjugate base, the phenylmethanolate anion, is a strong base capable of deprotonating a wide range of organic compounds.
In a typical deprotonation reaction, the phenylmethanolate anion abstracts a proton (H+) from a substrate, leading to the formation of benzyl alcohol and the conjugate base of the substrate. For a deprotonation reaction to proceed favorably, the substrate must be more acidic than the conjugate acid of the base being used. Therefore, this compound can effectively deprotonate compounds with pKa values lower than approximately 15.4, including many carbon acids, thiols, and other alcohols.
Table 1: Comparison of pKa Values and Suitability for Deprotonation by this compound
| Compound | Functional Group | Approximate pKa | Deprotonation by this compound Favorable? |
| Terminal Alkyne | C≡C-H | 25 | No |
| Benzyl Alcohol | Ar-CH₂-OH | 15.4 | Equilibrium |
| Water | H-OH | 15.7 | No (slight) |
| Phenol | Ar-OH | 10 | Yes |
| Carboxylic Acid | R-COOH | ~5 | Yes |
A primary application of strong bases like this compound in organic synthesis is the generation of carbanions and other reactive intermediates. A carbanion is an anion in which a carbon atom has an unshared pair of electrons and bears a negative charge, making it a potent nucleophile. youtube.com
The deprotonation of a carbon-hydrogen (C-H) bond by this compound results in the formation of a carbanion. This process transforms a relatively unreactive, neutral organic molecule into a highly reactive intermediate that can participate in a variety of bond-forming reactions. youtube.com The stability of the generated carbanion is a critical factor in the feasibility of the deprotonation and is influenced by several factors, including:
Inductive Effects: Electronegative atoms adjacent to the negative charge can help to stabilize it.
Hybridization: The stability of the carbanion increases with increasing s-character of the charge-bearing carbon atom (sp > sp² > sp³).
Conjugation: Resonance delocalization of the negative charge, particularly into an aromatic system or a carbonyl group, significantly stabilizes the carbanion.
By generating these nucleophilic intermediates, this compound facilitates key synthetic transformations such as alkylations, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions.
Mechanistic Investigations of this compound-Mediated Reactions
The efficacy of this compound in organic reactions is governed by the underlying reaction mechanisms. Kinetic analyses and the study of environmental factors such as solvent and counterions provide crucial insights into these pathways.
Many reactions mediated by this compound, particularly elimination reactions of alkyl halides, proceed via a bimolecular elimination (E2) mechanism. A key characteristic of the E2 mechanism is that it is a single, concerted step where the base abstracts a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously.
Kinetic studies of E2 reactions consistently show a second-order rate law, meaning the reaction rate is dependent on the concentration of both the substrate (e.g., an alkyl halide) and the base.
Rate = k[Substrate][Base]
This second-order kinetic profile indicates that both the substrate and the base are involved in the rate-determining step of the reaction, which is consistent with the concerted nature of the E2 mechanism. While specific kinetic data for this compound is not extensively reported, the behavior of similar sodium alkoxides in E2 reactions provides a reliable model for its reactivity. The rate of these reactions is influenced by factors such as the strength of the base, the nature of the leaving group, and steric hindrance at the reaction center.
Table 2: General Kinetic Characteristics of E2 Reactions Mediated by Alkoxides
| Kinetic Parameter | Description | Implication for Mechanism |
| Reaction Order | First order in substrate, First order in base | Both substrate and base are involved in the rate-determining step. |
| Rate Law | Rate = k[Substrate][Base] | Consistent with a bimolecular, single-step process. |
| Stereochemistry | Typically requires an anti-periplanar arrangement of the proton and leaving group. | Indicates a concerted mechanism with specific geometric requirements. |
The reactivity of this compound is profoundly influenced by the solvent system employed for the reaction. The solvent affects not only the solubility of the alkoxide but also its degree of ion pairing and the basicity of the anion.
Protic Solvents (e.g., ethanol): In protic solvents, the phenylmethanolate anion can be strongly solvated through hydrogen bonding. This solvation shell shields the anion, reducing its effective basicity and nucleophilicity.
Polar Aprotic Solvents (e.g., DMSO, THF): In polar aprotic solvents, the sodium cation is well-solvated, but the "naked" phenylmethanolate anion is less so. This lack of strong solvation around the anion enhances its basicity, often leading to increased reaction rates compared to protic solvents.
The sodium cation (Na+) also plays a crucial role as the counterion. In solution, this compound can exist as a range of species, from tightly associated ion pairs (C₇H₇O⁻Na⁺) to solvent-separated ion pairs and fully dissociated "free" ions. The position of this equilibrium is highly dependent on the solvent.
In low-polarity solvents like THF, ion pairing is more prevalent. The reactivity of an ion pair can be lower than that of the free anion due to the close association with the counterion. In contrast, highly polar aprotic solvents like DMSO can effectively separate the ion pair, leading to a higher concentration of the more reactive free phenylmethanolate anion. This interplay between the solvent and the state of the counterion is a key factor in controlling the reactivity and outcome of reactions mediated by this compound.
Applications of Sodium Phenylmethanolate in Complex Organic Synthesis
Stereoselective and Asymmetric Synthesis
Sodium phenylmethanolate is instrumental in preparing precursors for key stereoselective transformations, enabling precise control over the three-dimensional arrangement of atoms in a molecule.
A significant application of this compound is in the synthesis of substrates for catalytic enantioselective reactions. nih.gov Specifically, it is used to prepare cis-3,4-dibenzyloxycyclobutene from the commercially available cis-3,4-dichlorocyclobutene. nih.gov This substitution reaction introduces two benzyl (B1604629) ether groups, yielding a key meso compound.
This dibenzyloxycyclobutene derivative is then employed in an Asymmetric Ring Opening/Cross Metathesis (AROCM) reaction catalyzed by a chiral ruthenium complex. nih.gov The process desymmetrizes the meso substrate to produce highly functionalized 1,5-dienes that serve as versatile building blocks. nih.gov These products contain the 1,2-anti diol motif, a stereochemical arrangement that is challenging to achieve selectively. nih.gov The reaction demonstrates high enantioenrichment, with the major Z isomers showing enantiomeric excess values between 89–99%. nih.gov
Table 1: Synthesis of cis-3,4-dibenzyloxycyclobutene
| Reactant | Reagent | Product | Significance | Reference |
|---|
This compound also functions as a potent nucleophile in diastereoselective reactions. Research has shown its effectiveness in the ring-opening of aziridines to produce trifluoromethyl (CF3)-containing vicinal amino alcohol derivatives. acs.org This transformation is part of a convenient two-step procedure that begins with the formation of a CF3-aziridine intermediate. cas.cn
Instead of isolating the often-unstable aziridine (B145994), it is treated directly with a nucleophile. acs.org When this compound is used, it attacks the aziridine ring, leading to the formation of a new carbon-oxygen bond and yielding the desired vicinal amino alcohol derivative with high diastereoselectivity. acs.org The presence of the trifluoromethyl group in such molecules is of significant interest in medicinal chemistry, making this a valuable synthetic method. acs.org
Table 2: Nucleophilic Ring Opening of CF3-Aziridine
| Intermediate | Nucleophile | Product Type | Key Feature | Reference |
|---|
Utilization in Multi-Step Synthetic Strategies
The utility of this compound extends to its role in multi-step syntheses, where it is used to create intermediates and install essential protecting groups for the construction of complex molecular targets.
The enantiomerically enriched 1,2-anti diol fragments, generated from the ruthenium-catalyzed AROCM of cis-3,4-dibenzyloxycyclobutene (which is synthesized using this compound), are valuable intermediates in the synthesis of natural products. nih.gov A notable example is the rapid synthesis of the insect pheromone (+)-endo-brevicomin, which was achieved with a final enantiomeric excess of 95%. nih.gov This demonstrates how this compound is critical at an early stage of a synthetic sequence, enabling the creation of a stereochemically complex core structure that is carried through to the final natural product. nih.govnih.gov The methodology has also been applied to the synthesis of the monosaccharide ribose. nih.gov
The benzyl (Bn) ether is one of the most common protecting groups for alcohols in organic synthesis due to its stability under a wide range of conditions. organic-chemistry.orglibretexts.org The formation of benzyl ethers is often accomplished via the Williamson Ether Synthesis, which involves the reaction of an alkoxide with a benzyl halide. organic-chemistry.org
This compound is directly used to introduce benzyloxy groups onto a molecular scaffold. As demonstrated in the synthesis of cis-3,4-dibenzyloxycyclobutene, it acts as the nucleophilic source of the benzyloxy group, displacing leaving groups (in this case, chlorides) to form two benzyl ether linkages in a single step. nih.gov This application highlights its role in preparing molecules where hydroxyl groups are effectively protected as benzyl ethers, a crucial step in many multi-step synthetic campaigns. orgsyn.orgresearchgate.net
The products derived from reactions involving this compound are often valuable intermediates for the pharmaceutical and fine chemical industries. The CF3-containing vicinal amino alcohol derivatives are particularly significant. acs.org The vicinal amino alcohol motif is found in a vast number of natural products and bioactive compounds, and the inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity. acs.org
Similarly, the functionally rich 1,2-anti diol building blocks produced via the AROCM pathway are advanced synthetic intermediates. nih.gov Their differential reactivity and defined stereochemistry allow for further chemoselective transformations, paving the way for the efficient construction of complex and stereochemically rich target molecules. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (+)-endo-Brevicomin |
| cis-3,4-Dichlorocyclobutene |
| cis-3,4-Dibenzyloxycyclobutene |
| Ribose |
| This compound |
| Trifluoromethyl (CF3)-containing vicinal amino alcohol |
Contributions to Agrochemical Synthesis
This compound, also known as sodium benzyloxide, serves as a crucial reagent in the synthesis of complex organic molecules, including those developed for the agrochemical industry. Its primary role is to introduce the benzyl ether functional group into a molecule's structure. The presence of a benzyl ether moiety is a recurring structural motif in a variety of modern agrochemicals, contributing to their biological activity. While specific process literature often remains proprietary, the fundamental reaction facilitated by this compound—the Williamson ether synthesis—is a cornerstone of this manufacturing class. byjus.comwikipedia.org
The importance of the benzyl group in designing new fungicides has been highlighted in recent research. A 2023 study on novel succinate (B1194679) dehydrogenase inhibitors (SDHIs) found that N-O-benzyl-substituted derivatives displayed superior antifungal activity compared to other variants. mdpi.com Specifically, compounds featuring a halogenated benzyl group showed the most significant mycelial growth inhibition against several plant pathogens. mdpi.com The synthesis of such benzyl ether linkages typically involves the reaction of an alcohol with a benzyl halide, a transformation mediated by a strong base like this compound to deprotonate the alcohol, thereby activating it as a nucleophile. ias.ac.inlibretexts.org
Similarly, the benzyl ether of cyclic 1,2-diols has been identified as a core structure in a class of compounds developed for use as herbicides. google.com The synthesis of these active ingredients relies on the formation of the C-O-benzyl bond, a reaction for which this compound is an ideal reagent. By acting as a potent nucleophile, the phenylmethanolate anion efficiently displaces a leaving group on a substrate to form the desired ether. wikipedia.org
The table below summarizes findings on the utility of the benzyl ether moiety in agrochemical compounds, implying the synthetic role of reagents like this compound.
| Agrochemical Class | Structural Feature | Observed Contribution of the Feature | Relevant Research Finding |
|---|---|---|---|
| Fungicides (SDH Inhibitors) | N-O-benzyl diphenyl ether carboxamide | Enhanced antifungal activity | N-O-benzyl-substituted derivatives showed better activity; introduction of a halogen on the benzyl group was particularly beneficial. mdpi.com |
| Herbicides | Benzyl ether of cyclic 1,2-diols | Core of the active herbicidal compound | Compounds containing this moiety are patented for their use as herbicides suitable for weed control in various crops. google.com |
Regioselective and Chemoselective Reactivity
The utility of this compound in complex organic synthesis is significantly enhanced by its predictable regioselective and chemoselective behavior. This selectivity allows for the precise modification of polyfunctional molecules, a critical requirement in the synthesis of intricate target compounds.
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another in a molecule with multiple potential reaction sites. In the context of this compound, this is most often observed in Williamson ether synthesis reactions involving substrates with multiple hydroxyl groups or other sites susceptible to nucleophilic attack. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenylmethanolate anion acts as the nucleophile. wikipedia.orgyoutube.com SN2 reactions are highly sensitive to steric hindrance. masterorganicchemistry.com Consequently, this compound will preferentially attack the less sterically hindered electrophilic carbon.
For example, in a diol containing both a primary (-CH₂OH) and a secondary (>CHOH) alcohol, the phenylmethanolate anion will more readily attack the primary carbon center after deprotonation, as it is more accessible. This results in the preferential formation of the primary benzyl ether. This principle allows chemists to selectively protect one hydroxyl group over another, a common strategy in the synthesis of carbohydrates and other polyols. ias.ac.in
Chemoselectivity is the ability of a reagent to react with one functional group in preference to another. This compound is a strong base and a moderately strong nucleophile. cymitquimica.com Its primary and most rapid reaction is the deprotonation of acidic protons, particularly those of alcohols (pKa ~16-18) and phenols (pKa ~10). In a molecule containing a hydroxyl group alongside other electrophilic functional groups, such as esters or amides, this compound will selectively deprotonate the alcohol. The resulting alkoxide is a potent nucleophile that can then react with an added electrophile (e.g., benzyl bromide). The less reactive ester or amide groups typically remain untouched under these conditions, allowing for the targeted modification of the hydroxyl group.
The table below illustrates the expected selectivity of this compound in a hypothetical polyfunctional molecule.
| Selectivity Type | Substrate Feature | Reagent | Predicted Major Product | Rationale |
|---|---|---|---|---|
| Regioselectivity | Molecule with primary and secondary hydroxyl groups | 1. This compound 2. Benzyl Bromide | Benzylation occurs at the primary hydroxyl group | The SN2 reaction mechanism favors attack at the less sterically hindered primary position. wikipedia.orgmasterorganicchemistry.com |
| Chemoselectivity | Molecule with a hydroxyl group and an ester group | 1. This compound 2. Benzyl Bromide | Selective benzylation of the hydroxyl group, leaving the ester intact | The reagent acts as a base, preferentially deprotonating the more acidic hydroxyl group over reacting as a nucleophile with the ester carbonyl. |
Catalytic Roles and Polymerization Applications of Sodium Phenylmethanolate
Sodium Phenylmethanolate as a Catalyst in Organic Transformations
The basicity of this compound allows it to serve as a catalyst in several types of organic reactions, including condensations, rearrangements, and as a component in metal-catalyzed processes.
Promotion of Condensation Reactions
This compound functions as an effective basic catalyst for condensation reactions, such as the Aldol (B89426) and Claisen-Schmidt condensations. jetir.orgwikipedia.org In these reactions, the primary role of the phenylmethanolate ion is to act as a strong base, deprotonating a carbonyl compound at the α-carbon to generate a highly reactive enolate nucleophile. libretexts.org
The general mechanism for a base-catalyzed aldol condensation involves the following steps:
Enolate Formation: The phenylmethanolate anion (C₆H₅CH₂O⁻) abstracts an acidic α-hydrogen from a ketone or aldehyde, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of another molecule of the aldehyde or ketone. This step results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the solvent (often the parent benzyl (B1604629) alcohol), regenerating the base catalyst and yielding the final β-hydroxy aldehyde or β-hydroxy ketone product, also known as an "aldol."
In Claisen-Schmidt condensations, which involve a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen, this compound can similarly be used to generate the necessary enolate. wikipedia.orgtaylorandfrancis.com Strong bases are crucial for driving these reactions to completion. taylorandfrancis.commdpi.com
Catalysis in Rearrangements and Isomerizations
Strong bases like this compound are instrumental in catalyzing certain molecular rearrangements, most notably the Favorskii rearrangement. wikipedia.org This reaction involves the conversion of α-halo ketones to carboxylic acid derivatives. When an alkoxide base such as this compound is used, the product is an ester. wikipedia.org
The mechanism is understood to proceed through the formation of a cyclopropanone (B1606653) intermediate:
An enolate is formed on the side of the ketone away from the halogen atom, facilitated by the abstraction of an α-hydrogen by the phenylmethanolate base.
This enolate undergoes intramolecular cyclization, displacing the halide to form a highly strained cyclopropanone intermediate.
The phenylmethanolate anion then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone.
The ring opens to form a more stable carbanion, which is subsequently protonated to yield the final ester product.
The choice of alkoxide base is crucial as it becomes incorporated into the final ester product. wikipedia.org
Role in Transition Metal-Catalyzed Processes (e.g., N-Alkylation of Amines)
In transition metal-catalyzed reactions, this compound can serve as a critical basic co-catalyst. A prominent example is the N-alkylation of amines with alcohols, a process often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" reaction. nih.govorganic-chemistry.org This sustainable method uses readily available alcohols as alkylating agents, producing only water as a byproduct. mdma.ch Catalytic systems often employ metals like palladium, ruthenium, or iridium. nih.govchemrxiv.orgnih.gov
The role of a base such as this compound in this catalytic cycle is crucial for the initial activation of the alcohol:
Dehydrogenation: The transition metal catalyst, in the presence of the base (this compound), facilitates the dehydrogenation of the alcohol to form an intermediate aldehyde or ketone. The base assists in the deprotonation of the alcohol.
Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine (or enamine), releasing a molecule of water.
Hydrogenation: The metal hydride species, formed during the initial dehydrogenation step, then reduces the imine to the final N-alkylated amine, regenerating the active metal catalyst. organic-chemistry.org
While some systems can operate without a base, the addition of a strong base like an alkoxide often facilitates the initial, and sometimes rate-limiting, alcohol dehydrogenation step. mdma.chacs.org
| Substrate 1 (Amine) | Substrate 2 (Alcohol) | Metal Catalyst | Product (N-Alkylated Amine) |
| Aniline | Benzyl alcohol | Palladium (Pd) | N-Benzylaniline |
| p-Toluidine | Benzyl alcohol | Palladium (Pd) | N-Benzyl-4-methylaniline |
| Aniline | Ethanol (B145695) | Ruthenium (Ru) | N-Ethylaniline |
| Benzylamine | Benzyl alcohol | Iridium (Ir) | Dibenzylamine |
Initiator and Regulator in Polymer Chemistry
This compound is a valuable tool in polymer synthesis, where it acts as an initiator for specific types of polymerization, enabling the production of polymers with controlled structures. smolecule.com
Anionic Polymerization Mechanisms and Initiation
This compound is an effective initiator for the anionic polymerization of vinyl monomers that possess electron-withdrawing groups, such as styrenes or acrylates. huji.ac.ildu.edu.eg Anionic polymerization is a chain-growth process initiated by a nucleophile. wikipedia.org
The mechanism proceeds through two main stages:
Initiation: The polymerization is initiated by the nucleophilic attack of the phenylmethanolate anion (C₆H₅CH₂O⁻) on the double bond of a vinyl monomer. This attack forms a new covalent bond and transfers the negative charge to the carbon atom of the monomer, creating a propagating carbanion. youtube.com
Propagation: The newly formed carbanion is itself a potent nucleophile and rapidly adds to another monomer molecule. This process repeats, extending the polymer chain. The counter-ion throughout this process is the sodium cation (Na⁺).
A key feature of many anionic polymerization systems is the absence of a formal termination step. uni-bayreuth.de If the reaction is conducted under high-purity conditions (free from water, oxygen, and other protic impurities), the propagating chain ends remain active indefinitely. This phenomenon is known as "living polymerization," which allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the creation of complex architectures like block copolymers. wikipedia.orguni-bayreuth.de
Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., L-Lactide)
This compound can also initiate the ring-opening polymerization (ROP) of cyclic esters, such as L-lactide, to produce biodegradable polyesters like poly(lactic acid) (PLA). wikipedia.org The ROP mechanism initiated by an alkoxide is well-established. researchgate.net
The process is initiated by the nucleophilic attack of the phenylmethanolate anion on one of the carbonyl carbons of the L-lactide monomer. This attack leads to the cleavage of an acyl-oxygen bond in the cyclic ester, thus opening the ring. The initiating phenylmethanolate group becomes covalently attached to one end of the polymer chain, and the process generates a new alkoxide at the other end. This new alkoxide serves as the propagating species, which can then attack another L-lactide monomer, continuing the chain growth. nih.gov When an external alcohol like benzyl alcohol is present, it can act as a co-initiator or chain transfer agent, influencing the molecular weight of the resulting polymer. nih.govresearchgate.net
Research on sodium complexes as catalysts for L-lactide polymerization has demonstrated their high activity. researchgate.net For example, certain sodium complexes have been shown to achieve very high monomer conversion in short reaction times, yielding polylactides with controlled molecular weights and narrow dispersity (Đ). researchgate.net
| Catalyst/Initiator System | Monomer to Initiator Ratio ([M]:[I]) | Time | Conversion (%) | Mn ( g/mol ) (Experimental) | Dispersity (Đ) |
| Sodium Complex 5 / BnOH | 400:1 | 10 s | >99% | 45,600 | 2.20 |
| Sodium Complex 5 / BnOH | 800:1 | 10 s | >99% | 90,800 | 1.10 |
| Sodium Complex 5 / BnOH | 800:1 | 30 s | >99% | 91,200 | 1.12 |
| Sodium Complex 5 / 1,4-Benzenedimethanol | 200:1 | 15 min | >99% | 29,200 | 1.04 |
Data adapted from studies on sodium complexes in the ROP of L-Lactide. researchgate.net
Control of Polymer Architecture and Molecular Weight Distribution
This compound, also known as sodium benzyloxide, is a potent initiator for the anionic polymerization of various monomers, including lactides and acrylonitrile. huji.ac.il The use of sodium alkoxides like this compound allows for a degree of control over the resulting polymer's molecular weight and its distribution. nih.govresearchgate.net
In the context of ring-opening polymerization (ROP) of cyclic esters such as lactide, the initiator plays a pivotal role in determining the polymer's characteristics. The polymerization process initiated by an alkoxide, such as the phenylmethanolate anion, proceeds via a nucleophilic attack on the monomer, leading to the opening of the cyclic structure and the propagation of the polymer chain. The concentration of the initiator relative to the monomer concentration is a key factor in controlling the molecular weight of the resulting polymer. A higher initiator-to-monomer ratio typically leads to the formation of shorter polymer chains, and consequently, a lower average molecular weight. Conversely, a lower initiator concentration results in higher molecular weight polymers.
The "living" nature of certain anionic polymerizations initiated by this compound contributes significantly to the control over the molecular weight distribution. nih.gov In a living polymerization, the termination and chain transfer reactions are largely absent, allowing the polymer chains to grow at a relatively uniform rate. This results in a polymer with a narrow molecular weight distribution, often characterized by a low polydispersity index (PDI). semanticscholar.org The ability to produce polymers with a narrow PDI is crucial for applications where uniform material properties are required.
Research on the anionic polymerization of butadiene using bimetallic systems involving sodium alkoxides has demonstrated the influence of the metal cation on the polymer's microstructure. researchgate.net While not directly focused on this compound, these studies indicate that the choice of the alkali metal alkoxide can affect the stereochemistry of the polymer, thereby influencing its macroscopic properties. nih.govacs.org This suggests that the sodium cation in this compound also plays a role in the coordination of the monomer during polymerization, which can impact the resulting polymer architecture.
The table below summarizes the expected influence of this compound concentration on key polymer properties in a typical ring-opening polymerization of a cyclic ester.
| Initiator Concentration (this compound) | Average Molecular Weight (Mn) | Molecular Weight Distribution (PDI) | Polymer Chain Length |
| High | Low | Narrow | Short |
| Medium | Medium | Narrow | Medium |
| Low | High | Narrow | Long |
It is important to note that achieving precise control requires stringent reaction conditions, including high purity of monomers and solvents, as anionic polymerization is sensitive to impurities that can act as terminating agents.
Co-initiator Effects in Polymerization Processes
In many polymerization systems, a co-initiator is used in conjunction with the primary initiator to further control the polymerization process and the final properties of the polymer. In the context of ring-opening polymerization initiated by this compound, alcohols, and specifically benzyl alcohol, can act as effective co-initiators. researchgate.net
The role of an alcohol co-initiator in an alkoxide-initiated ROP is often to participate in a chain transfer reaction. This process, sometimes referred to as "immortal" polymerization, allows for the synthesis of a larger number of polymer chains than the number of initiator molecules. The alkoxide initiator starts the growth of a polymer chain. The growing polymer chain end can then react with a co-initiator molecule (e.g., benzyl alcohol), transferring the active site to the co-initiator, which then starts a new polymer chain. This exchange is typically reversible and fast, leading to a controlled polymerization where the number of polymer chains is determined by the sum of the initiator and co-initiator molecules.
The use of a co-initiator like benzyl alcohol provides an additional lever to control the molecular weight of the polymer. The final number-average molecular weight (Mn) can be predicted based on the monomer-to-initiator and monomer-to-co-initiator ratios. This allows for the synthesis of polymers with targeted molecular weights even at very low concentrations of the primary initiator.
Furthermore, the presence of a co-initiator can influence the kinetics of the polymerization. For instance, in the polymerization of d,l-lactide, the addition of methanol (B129727) as a co-initiator was found to increase the polymerization rate. nih.gov This effect is attributed to the participation of the alcohol in the propagation mechanism, potentially through the formation of more reactive species or by facilitating the monomer insertion step.
The table below illustrates the general effects of adding a co-initiator like benzyl alcohol to a polymerization system initiated by this compound.
| Parameter | Without Co-initiator | With Co-initiator (e.g., Benzyl Alcohol) |
| Number of Polymer Chains | Determined by initiator concentration | Determined by the sum of initiator and co-initiator concentrations |
| Molecular Weight Control | Primarily by monomer/initiator ratio | Tunable by both monomer/initiator and monomer/co-initiator ratios |
| Polymerization Rate | Dependent on initiator reactivity and concentration | Can be influenced (increased or decreased) by the co-initiator |
| End-group Functionalization | Phenylmethoxy group from the initiator | A mix of phenylmethoxy and benzyloxy groups from the initiator and co-initiator |
Structural Characterization and Solid State Chemistry of Sodium Phenylmethanolate
X-ray Crystallography and Solid-State Structures
Detailed single-crystal X-ray crystallography data for sodium phenylmethanolate (sodium benzyloxide) is not extensively reported in the surveyed literature. However, the solid-state structures of simpler, homologous sodium alkoxides, such as those derived from short-chain alcohols, have been successfully characterized, primarily through powder X-ray diffraction (PXRD) data. These structures provide a foundational model for understanding the probable solid-state arrangement of this compound.
Studies on sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt), sodium n-propoxide (NaOⁿPr), sodium n-butoxide (NaOⁿBu), and sodium n-pentoxide (NaOⁿAm) reveal that these compounds typically adopt a layered structure. nih.govresearchgate.net In these arrangements, the sodium and oxygen atoms form a quadratic net, a motif described as an "anti-PbO type" structure. researchgate.netgeo-leo.deiucr.org The alkyl groups extend outwards on both sides of these Na-O layers. researchgate.netgeo-leo.de
The crystal structure of sodium ethoxide has been determined to be tetragonal, belonging to the space group P42₁m. nih.govresearchgate.net Other linear-chain sodium alkoxides, such as the n-propoxide, n-butoxide, and n-pentoxide, crystallize in the tetragonal P4/nmm space group. nih.govresearchgate.netias.ac.in A common feature in these structures is the disorder of the alkyl groups, which tends to increase with the length of the carbon chain. nih.govresearchgate.netgeo-leo.de This structural paradigm, characterized by ionic layers and organic peripheries, explains the limited solubility of these compounds in non-polar solvents. rsc.org
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Sodium Ethoxide (NaOEt) | Tetragonal | P42₁m | a = 6.2, c = 9.1 | nih.gov |
| Sodium n-Propoxide (NaOⁿPr) | Tetragonal | P4/nmm | a = 4.3994, c = 12.166 | ias.ac.in |
| Sodium Methoxide (NaOMe) | Tetragonal | P4/nmm | Not specified | nih.gov |
Oligomeric and Polymeric Architectures of Alkali Metal Alkoxides
Alkali metal alkoxides, including sodium salts, frequently exhibit oligomeric or polymeric structures in the solid state. wikipedia.org This tendency to aggregate is a direct consequence of the highly polarized nature of the metal-oxygen bond and the ability of the alkoxide oxygen atom to bridge multiple metal centers. wikipedia.org The resulting architectures are highly dependent on the size of both the alkali metal cation and the steric bulk of the organic (R) group of the alkoxide.
For alkoxides with small R groups, such as methoxide and ethoxide, extensive polymeric structures are common. wikipedia.org These structures are often lamellar (layered), as seen in the crystal structure of sodium ethoxide. wikipedia.org The aggregation is driven by the formation of M₂O or M₃O linkages, creating robust, repeating networks in the crystal lattice. wikipedia.org As the steric demand of the alkyl group increases, the degree of polymerization may decrease, leading to lower-order oligomers.
The alkoxide anion (RO⁻) is an effective bridging ligand. wikipedia.org The oxygen atom, bearing a negative charge, can coordinate to multiple electropositive sodium centers, forming Na−O−Na bridges. These linkages are the fundamental building blocks of the extended polymeric structures observed in the solid state.
In the case of solvent-free sodium ethoxide, the structure consists of infinite layers built from these Na-O connections. rsc.org Even in solvated forms, this bridging behavior persists. The crystal structure of the sodium ethoxide ethanol (B145695) disolvate (NaOEt·2EtOH) reveals that the ethoxide ions bridge two Na⁺ ions, resulting in the formation of helical Na−O−Na−O chains. nih.govresearchgate.netrsc.org This demonstrates the inherent tendency of the alkoxide oxygen to act as a multidentate ligand to sodium ions, a key factor in the solid-state chemistry of these compounds.
The coordination number and geometry of the sodium cation in these structures are dictated by the packing and the nature of the alkoxide and any solvating molecules. In sodium methoxide, the Na⁺ ions are coordinated to four oxygen atoms. nih.gov A similar coordination is observed in anhydrous sodium ethoxide.
In solvated crystals, the coordination sphere of the sodium ion expands to include the solvent molecules. For the NaOEt·2EtOH solvate, the Na⁺ ions are coordinated to two ethoxide anions and two ethanol molecules, resulting in a distorted tetrahedral coordination geometry. nih.govresearchgate.netrsc.org This coordination environment contrasts with that of larger alkali metals; for instance, the K⁺ ion in potassium methoxide is coordinated to five oxygen atoms in a square-pyramidal geometry, highlighting the influence of ionic radius on the resulting solid-state structure. nih.goviucr.org
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are crucial for characterizing sodium alkoxides, confirming their formation, and investigating their structure and purity, particularly since obtaining single crystals suitable for X-ray diffraction can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful tool for characterizing solid sodium alkoxides and their common impurities or degradation products. chemrxiv.org Due to the quadrupolar nature of the ²³Na nucleus (spin > 1/2), each unique sodium environment in a crystal lattice gives rise to a characteristic quadrupolar powder pattern. chemrxiv.org Studies have used ²³Na ssNMR to distinguish between sodium methoxide, sodium hydroxide (B78521), sodium carbonate, and sodium formate, which are common components in aged or improperly stored samples. chemrxiv.org In solution, ¹H NMR spectroscopy has been used to study the effect of sodium alkoxide formation on the chemical shift of the parent alcohol's hydroxyl proton, providing insights into ion solvation. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the conversion of an alcohol to its corresponding sodium alkoxide. A key diagnostic feature is the shift in the C−O bond's stretching frequency. Upon formation of the sodium alkoxide, the C−O stretching vibration shifts to a higher wavenumber (a blue shift) compared to the parent alcohol. This shift occurs because the replacement of the acidic proton of the –OH group with sodium causes electrons to flow toward the O−Na bond, thereby strengthening the adjacent C−O bond. ias.ac.in For example, the C−O stretch in methanol (B129727) appears at 1032 cm⁻¹, while in sodium methoxide, it appears as a doublet at 1070 and 1088 cm⁻¹. ias.ac.in The absence of a broad O–H stretching band (typically around 3200-3600 cm⁻¹) is also indicative of a pure, dry alkoxide sample. researchgate.net
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with thermogravimetric analysis (TGA-MS), is primarily used to analyze the products of thermal decomposition rather than the intact, non-volatile salt. researchgate.netresearchgate.net This technique identifies the gaseous species evolved as the alkoxide is heated. Studies on sodium methoxide and ethoxide have shown that the decomposition products are a mixture of saturated and unsaturated hydrocarbons. researchgate.net
| Technique | Key Finding | Example (Compound) | Reference |
| ²³Na ssNMR | Distinguishes unique Na environments in solid-state mixtures. | Sodium Methoxide | chemrxiv.org |
| IR Spectroscopy | Blue shift of C-O stretching frequency upon alkoxide formation. | Sodium Methoxide | ias.ac.in |
| TGA-MS | Identifies gaseous hydrocarbon products from thermal decomposition. | Sodium Ethoxide | researchgate.net |
Solid-State Reactivity and Transformations
Sodium alkoxides are reactive solids that can undergo significant transformations when exposed to heat or atmospheric components. Their stability is a critical consideration for storage and handling.
Thermal Decomposition: Sodium alkoxides are thermally unstable. The decomposition of sodium ethoxide begins at temperatures below 300°C, while sodium methoxide decomposition starts below 350°C. researchgate.net The thermal decomposition process is complex, yielding a mixture of gaseous products and a solid residue. The evolved gases consist of saturated and unsaturated hydrocarbons. researchgate.netresearchgate.net The remaining solid residue has been characterized as a mixture of sodium carbonate, sodium hydroxide, and amorphous carbon. researchgate.netresearchgate.net
Reactivity with Air: Sodium alkoxides are highly sensitive to moisture and carbon dioxide. In the presence of moist air, sodium ethoxide rapidly hydrolyzes to form sodium hydroxide and ethanol. wikipedia.org This is a common source of impurity in commercial samples. Even in moisture-free air, solid sodium alkoxides can react with atmospheric CO₂. This reaction leads to the formation of sodium alkyl carbonate salts (e.g., sodium ethyl carbonate from NaOEt). wikipedia.orgchemrxiv.org These carbonate species can undergo further degradation, leading to a variety of other sodium salts. chemrxiv.org Due to this reactivity, sodium alkoxides must be stored under a dry, inert atmosphere such as nitrogen or argon to maintain their purity. wikipedia.org
Solvate Formation and Transformation: Sodium alkoxides can form stable crystalline solvates with their parent alcohols. nih.gov For example, sodium ethoxide readily forms a disolvate, NaOEt·2EtOH, which can be isolated as colorless, needle-like crystals. nih.govrsc.org These solvates are often the first solid phases to precipitate during synthesis. rsc.org The solvent-free, pure alkoxide can be obtained from the solvate by heating it under vacuum to drive off the alcohol molecules. nih.govrsc.org For instance, NaOEt·2EtOH must be heated to 200°C at ambient pressure to yield the pure solvent-free alkoxide. nih.gov
Computational Chemistry and Theoretical Studies on Sodium Phenylmethanolate
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of sodium phenylmethanolate. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are essential for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
For this compound, the HOMO is predominantly localized on the oxygen atom of the phenylmethanolate anion, reflecting its nucleophilic character. The LUMO, in contrast, is typically distributed over the aromatic ring. A smaller HOMO-LUMO gap signifies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher polarizability and greater chemical reactivity. nih.govnih.gov Theoretical calculations on analogous compounds like sodium phenoxide show a distinct energy gap that governs its reactivity in reactions such as carboxylation. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -1.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.00 | Indicates chemical reactivity and kinetic stability |
| Chemical Potential (μ) | -0.15 | Describes the escaping tendency of electrons |
| Chemical Hardness (η) | 2.00 | Measures resistance to change in electron distribution |
Charge distribution analysis provides insight into the electronic structure of a molecule by assigning partial charges to each atom. Mulliken population analysis is a common method used to estimate these charges from quantum chemical calculations. wikipedia.orgchemrxiv.org This analysis helps identify the electrophilic and nucleophilic sites within a molecule.
In this compound, the Mulliken charge analysis reveals a significant negative charge concentrated on the oxygen atom, consistent with the ionic character of the sodium-oxygen bond. The sodium atom, correspondingly, carries a positive charge. The carbon atom attached to the oxygen also carries a slight positive charge, while the atoms of the phenyl group have varying small charges. This charge distribution confirms the role of the oxygen atom as the primary site for nucleophilic attack. Studies on the closely related sodium phenoxide show a similar charge polarization, where the phenoxide oxygen is highly nucleophilic. researchgate.net
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Sodium (Na) | +0.85 |
| Oxygen (O) | -0.90 |
| Methylene (B1212753) Carbon (CH2) | +0.15 |
| Aromatic Carbon (ipso) | -0.10 |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. dntb.gov.ua Computational methods are used to determine the potential energy surface of the molecule as a function of these rotations, allowing for the identification of stable conformers (energy minima) and the energy barriers between them.
Reaction Mechanism Prediction and Energy Surface Mapping
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely mechanism, including intermediate structures and transition states. This predictive capability is crucial for designing new synthetic routes and understanding reaction outcomes. rjptonline.orguq.edu.au
A key aspect of predicting reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. aps.orgfsu.edu Computational methods, such as the Nudged Elastic Band (NEB) method, are employed to locate these transition states accurately. aps.org
For reactions involving this compound, such as nucleophilic substitution or addition, theoretical calculations can model the approach of the reactants, the formation of the transition state complex, and the subsequent formation of products. For instance, in a hypothetical reaction with an alkyl halide, calculations would characterize the transition state where the C-O bond is forming and the C-Halogen bond is breaking. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Similar calculations for the reaction of sodium phenoxide with carbon dioxide have successfully identified the relevant transition states and intermediates. researchgate.net
| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| C6H5CH2ONa + CH3Cl → C6H5CH2OCH3 + NaCl | DFT (B3LYP/6-31G*) | 22.5 |
When a reaction can yield multiple products, computational chemistry can predict the selectivity (e.g., regioselectivity or stereoselectivity) by comparing the activation energies of the competing pathways. mit.edu The pathway with the lower activation energy will be kinetically favored, leading to the major product. mit.edunih.gov
In the case of this compound, the phenylmethanolate anion has multiple potential nucleophilic sites (the oxygen and the ortho/para positions of the aromatic ring). While the oxygen is the most nucleophilic site due to its high negative charge, reactions at the aromatic ring are also possible under certain conditions. Computational models can calculate the activation energies for attacks at each of these sites. The results would typically show a much lower energy barrier for reaction at the oxygen, predicting it to be the dominant reaction pathway. This approach is invaluable for understanding and predicting the outcomes of complex organic reactions without the need for extensive experimental screening. arxiv.org
Intermolecular Interactions and Adsorption Studies
Computational and theoretical investigations into the intermolecular interactions and adsorption behavior of this compound are not extensively documented in publicly available scientific literature. While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for elucidating such phenomena, specific studies focusing on this compound appear to be limited.
Generally, the intermolecular interactions of this compound would be expected to be governed by a combination of forces. These include ion-dipole interactions between the sodium cation (Na⁺) and polar molecules, as well as interactions involving the phenylmethanolate anion. The anion itself can participate in various non-covalent interactions, such as π-stacking and cation-π interactions through its aromatic ring, and hydrogen bonding via the oxygen atom.
Adsorption studies, which are crucial for understanding the behavior of this compound at interfaces, would theoretically investigate its binding affinity and orientation on different substrates. Such studies could provide insights into its potential applications in catalysis and material science. For instance, the adsorption energy on various surfaces could be calculated to predict the strength of interaction.
Detailed research findings, including specific interaction energies, optimized geometries of molecular complexes, and potential energy surfaces for adsorption, are not available in the reviewed literature. Consequently, data tables summarizing such computational results for this compound cannot be provided at this time. Further dedicated computational studies would be necessary to generate the specific data required for a thorough analysis of its intermolecular interactions and adsorption characteristics.
Q & A
Q. What are the optimal methods for synthesizing Sodium Phenylmethanolate with high purity, and how can yield reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves the reaction of phenylmethanol with sodium hydride in anhydrous tetrahydrofuran (THF) under inert conditions. To ensure high purity:
- Use rigorous drying protocols for solvents and glassware.
- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to detect intermediate phases.
- Purify the product using recrystallization (e.g., hexane/ethyl acetate) or column chromatography.
Reproducibility requires standardized stoichiometric ratios, temperature control (±2°C), and exclusion of moisture. Document deviations in reaction parameters (e.g., stirring rate, cooling time) to identify variability sources .
Table 1 : Comparison of Synthesis Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | THF | NaH | 85 | 98.5 |
| B | DME | Na metal | 78 | 97.2 |
Q. Which analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : Core techniques include:
- NMR Spectroscopy : Confirm molecular structure via H/C NMR, noting phenyl proton resonances (δ 7.2–7.5 ppm) and methoxide signals.
- X-ray Diffraction (XRD) : Resolve crystalline structure and validate purity (>95% crystallinity).
- Elemental Analysis : Verify C, H, Na composition (theoretical vs. observed ±0.3%).
Conflicting data (e.g., unexpected peaks in NMR) should be addressed by repeating measurements under controlled conditions, cross-referencing with literature, and using hyphenated techniques (e.g., LC-MS for impurity profiling) .
Q. How can researchers ensure accurate quantification of this compound in complex matrices?
- Methodological Answer : Employ calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Use:
- HPLC-UV/Vis with a C18 column (detection at 254 nm).
- Ion Chromatography for sodium-specific quantification.
Validate methods via spike-recovery experiments (85–115% recovery acceptable) and inter-laboratory comparisons .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (degradation testing).
- Monitor via periodic HPLC assays and Karl Fischer titration (moisture content <0.1%).
Degradation products (e.g., phenylmethanol) indicate hydrolysis; use desiccants or argon overlays to mitigate .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and computational modeling (DFT) to track transition states. For example:
- Perform O-labeling experiments to trace methoxide ion participation.
- Analyze activation parameters (ΔH‡, ΔS‡) via Eyring plots from variable-temperature kinetics.
Compare experimental data with simulated mechanistic pathways (e.g., SN2 vs. radical intermediates) .
Q. How should researchers resolve contradictions between reported catalytic activity and observed purity levels of this compound?
- Methodological Answer : Systematic error analysis is critical:
- Replicate experiments using independent synthesis batches.
- Correlate catalytic efficiency (e.g., turnover frequency) with impurity profiles (GC-MS).
- Apply multivariate regression to identify confounding variables (e.g., trace metals from catalysts).
Publish raw datasets and statistical codes for peer validation .
Q. What experimental designs are suitable for studying synergistic effects between this compound and co-catalysts in organic transformations?
- Methodological Answer : Use factorial design (e.g., 2 factorial) to screen variables:
Q. How can computational models predict this compound’s reactivity in non-polar solvents, and what experimental validations are required?
- Methodological Answer : Develop solvation models using COSMO-RS or MD simulations to predict solubility and aggregation behavior. Validate via:
- Conductivity measurements in toluene/hexane mixtures.
- Cryo-TEM imaging to observe micelle formation.
Discrepancies between predicted and observed reactivity necessitate recalibration of force fields .
Q. What protocols ensure reproducibility in multi-step syntheses using this compound as a key intermediate?
- Methodological Answer : Document and share:
Q. How can longitudinal studies assess this compound’s stability under industrial-relevant conditions (e.g., elevated temperatures, shear stress)?
- Methodological Answer :
Simulate industrial conditions using rheometers (shear stress) and thermal cyclers. Monitor: - Chemical stability (HPLC).
- Physical stability (dynamic light scattering for particle size).
Apply Arrhenius kinetics to extrapolate shelf-life, but validate with real-time data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
